2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N,N'-diphenylcyclohexane-1,3-dicarboxamide
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Overview
Description
2-(4-Chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N1N3-diphenylcyclohexane-13-dicarboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a cyclohexane ring substituted with chlorophenyl, hydroxy, methyl, oxo, and diphenyl groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N1N3-diphenylcyclohexane-13-dicarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat.
Substitution Reactions:
Amidation: The final step involves the formation of the dicarboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N1N3-diphenylcyclohexane-13-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
2-(4-Chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N1N3-diphenylcyclohexane-13-dicarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N1N3-diphenylcyclohexane-13-dicarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N1N3-diphenylcyclohexane-12-dicarboxamide
- 2-(4-Chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N1N3-diphenylcyclohexane-14-dicarboxamide
Uniqueness
2-(4-Chlorophenyl)-4-hydroxy-4-methyl-6-oxo-N1N3-diphenylcyclohexane-13-dicarboxamide is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C27H25ClN2O4 |
---|---|
Molecular Weight |
476.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-1-N,3-N-diphenylcyclohexane-1,3-dicarboxamide |
InChI |
InChI=1S/C27H25ClN2O4/c1-27(34)16-21(31)23(25(32)29-19-8-4-2-5-9-19)22(17-12-14-18(28)15-13-17)24(27)26(33)30-20-10-6-3-7-11-20/h2-15,22-24,34H,16H2,1H3,(H,29,32)(H,30,33) |
InChI Key |
JDBBACADRDJAKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(C1C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4)O |
Origin of Product |
United States |
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